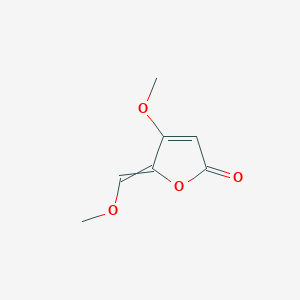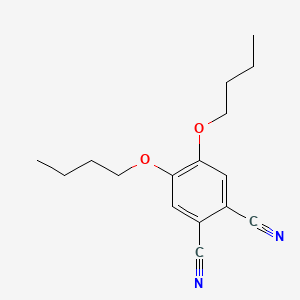
1,2-Benzenedicarbonitrile, 4,5-dibutoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarbonitrile, 4,5-dibutoxy- is an organic compound with the molecular formula C16H20N2O2 It is a derivative of 1,2-benzenedicarbonitrile, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by butoxy groups
準備方法
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarbonitrile, 4,5-dibutoxy- can be synthesized through a multi-step process. One common method involves the alkylation of 1,2-benzenedicarbonitrile with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 1,2-benzenedicarbonitrile, 4,5-dibutoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
化学反応の分析
Types of Reactions
1,2-Benzenedicarbonitrile, 4,5-dibutoxy- undergoes various chemical reactions, including:
Oxidation: The butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The butoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Butyl aldehyde or butyric acid derivatives.
Reduction: 1,2-Benzenediamine, 4,5-dibutoxy-.
Substitution: Various alkyl or aryl substituted derivatives depending on the substituent used.
科学的研究の応用
1,2-Benzenedicarbonitrile, 4,5-dibutoxy- has several scientific research applications:
Materials Science:
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Investigated for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1,2-benzenedicarbonitrile, 4,5-dibutoxy- depends on the specific application and reaction it is involved in. In general, the compound can interact with various molecular targets through its nitrile and butoxy functional groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical transformations.
類似化合物との比較
Similar Compounds
1,2-Benzenedicarbonitrile, 4,5-dioctyloxy-: Similar structure but with octyloxy groups instead of butoxy groups.
3,6-Dibutoxy-1,2-benzenedicarbonitrile: Similar structure but with butoxy groups at positions 3 and 6 instead of 4 and 5.
1,2-Benzenedicarbonitrile, 4,5-dimethoxy-: Similar structure but with methoxy groups instead of butoxy groups.
Uniqueness
1,2-Benzenedicarbonitrile, 4,5-dibutoxy- is unique due to the specific positioning of the butoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.
特性
CAS番号 |
113684-83-6 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC名 |
4,5-dibutoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H20N2O2/c1-3-5-7-19-15-9-13(11-17)14(12-18)10-16(15)20-8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChIキー |
AYSGJQJWPVLOAT-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=C(C(=C1)C#N)C#N)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)

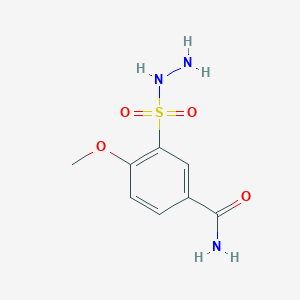
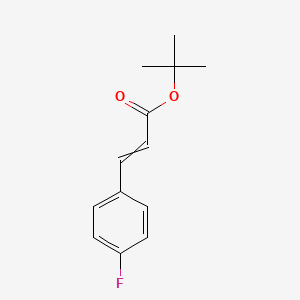
![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)
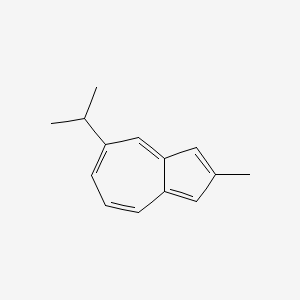

![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
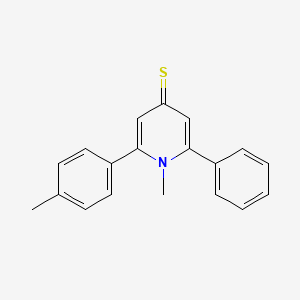

![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
